molecular formula C19H15ClN2O4S2 B2498742 Methyl 2-[(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfinyl]benzenecarboxylate CAS No. 338966-04-4

Methyl 2-[(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfinyl]benzenecarboxylate

Cat. No.: B2498742
CAS No.: 338966-04-4
M. Wt: 434.91
InChI Key: RSYGAVBQYPQNBW-UHFFFAOYSA-N
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Description

Methyl 2-[(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfinyl]benzenecarboxylate is a complex organic compound that belongs to the class of sulfoxides. This compound has a thiazole ring, an important moiety known for its wide range of biological activities. The presence of a 4-chlorophenyl group and a benzenecarboxylate moiety indicates its potential pharmacological uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfinyl]benzenecarboxylate typically involves multi-step organic reactions. The primary route includes:

  • Thiazole ring formation through cyclization of appropriate precursors.

  • Introduction of the 4-chlorophenyl group via electrophilic aromatic substitution.

  • Formation of the sulfoxide moiety through oxidation using mild oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA).

  • Final esterification to form the benzenecarboxylate ester.

Industrial Production Methods

Industrial production would likely involve similar steps but on a larger scale, optimized for yield and cost-effectiveness. High-pressure reactors, continuous flow systems, and automated reaction monitoring could be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfinyl]benzenecarboxylate can undergo various chemical reactions, including:

  • Oxidation: Further oxidation to sulfone derivatives using stronger oxidizers.

  • Reduction: Reduction of the sulfoxide group back to sulfide using reducing agents like sodium borohydride.

  • Substitution: Nucleophilic substitution on the thiazole ring.

Common Reagents and Conditions

  • Oxidation: Using reagents like m-CPBA under controlled temperature.

  • Reduction: Utilizing sodium borohydride in an alcoholic solvent.

  • Substitution: Employing alkyl halides or nucleophiles in the presence of a base like sodium hydride.

Major Products

Depending on the reaction conditions, the major products can vary from sulfones and sulfides to substituted thiazole derivatives.

Scientific Research Applications

Methyl 2-[(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfinyl]benzenecarboxylate finds its applications in several scientific domains:

  • Chemistry: Used as a precursor for synthesizing more complex molecules.

  • Biology: Studied for its potential enzyme inhibitory activities.

  • Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.

  • Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism by which Methyl 2-[(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfinyl]benzenecarboxylate exerts its effects is multi-faceted:

  • Molecular Targets: Likely interacts with various enzymes and receptors due to its structural diversity.

  • Pathways Involved: May interfere with cellular signaling pathways, modulating processes like apoptosis and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-chlorophenylthio)benzoate: Differing in the thiazole and sulfoxide moieties.

  • 2-[(4-Chlorophenyl)thio]-N-(2-oxo-2-phenylethyl)benzamide: Similar, but with an amide linkage instead of a carboxylate ester.

Uniqueness

The unique combination of the thiazole ring, sulfoxide group, and carboxylate ester in Methyl 2-[(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfinyl]benzenecarboxylate imparts distinctive chemical and biological properties, setting it apart from its analogues.

Feel free to dive deeper into any section you're curious about!

Properties

IUPAC Name

methyl 2-[2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfinylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O4S2/c1-26-18(24)14-4-2-3-5-16(14)28(25)11-17(23)22-19-21-15(10-27-19)12-6-8-13(20)9-7-12/h2-10H,11H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSYGAVBQYPQNBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1S(=O)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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